Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a methyl ester group at the 2-oxoacetate position
Mechanism of Action
Target of Action
The primary target of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.
Mode of Action
This compound acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, leading to changes in gene expression and protein localization .
Biochemical Pathways
The action of this compound on β-galactosidase affects the carbohydrate metabolism pathway . The hydrolysis of this compound by β-galactosidase leads to the production of monosaccharides, which are then utilized in various biochemical pathways, including energy production and biosynthesis of other molecules.
Result of Action
The hydrolysis of this compound by β-galactosidase results in changes in gene expression and protein localization . This can have various molecular and cellular effects, depending on the specific genes and proteins involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular environment in which the compound is acting. For instance, the activity of β-galactosidase, and therefore the action of this compound, can be affected by the pH and temperature of the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and methyl oxalyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 6-fluoroindole is reacted with methyl oxalyl chloride in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted indole derivatives.
Scientific Research Applications
Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: A precursor in the synthesis of Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate.
Methyl 2-(3-Indolyl)-2-oxoacetate: A similar compound without the fluorine atom.
Methyl 2-(6-Chloro-3-indolyl)-2-oxoacetate: A compound with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZNWKRJZMLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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